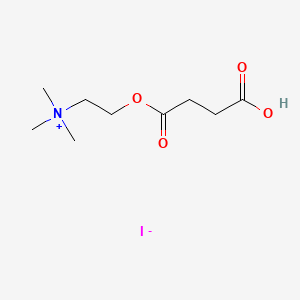

Succinylmonocholine iodide

Descripción general

Descripción

Succinylmonocholine iodide, also known as SMCI, is a synthetic compound that has been used in scientific research for many years. It has been used to study the effects of cholinergic agonists on the nervous system, as well as for a variety of other biochemical and physiological applications.

Aplicaciones Científicas De Investigación

Anesthesia

SMC is a derivative of succinylcholine, a common clinical anesthetic used worldwide . It competitively binds to acetylcholine receptor sites in neurons and induces prolonged neuron polarization, preventing action potential transmission between neurons and inducing short-term paralysis . This makes it a valuable tool in the field of anesthesia .

Neuromuscular Blockade

In doses of 2 to 2.5 mg. per kg., SMC causes complete neuromuscular block for about 10 to 15 minutes and partial block for about 20 to 30 minutes in the sciatic-gastrocnemius preparations of cats anaesthetized with pentobarbitone . This property is useful in surgical procedures where muscle relaxation is required .

Forensic Use

SMC can be used in forensic investigations. A potentiometric thread-based method was developed for the in-field and rapid detection of SMC for forensic use . The electrodes could selectively measure SMC in a linear range of 1 mM to 4.3 μ M in urine, with a Nernstian slope of 27.6 mV/decade .

Sensor Development

SMC has been used in the development of yarn-based sensors for in-field detection of succinylcholine poisoning . These sensors achieved 94.1% recovery at low concentrations, demonstrating feasibility in real-world applications .

Pharmacokinetics

The study of the degradation and elimination of SMC is important in pharmacokinetics . Understanding how SMC is metabolized and eliminated from the body can help in determining appropriate dosages and predicting potential side effects .

Toxicology

SMC can be used in toxicology studies. It is known that high doses of SMC can cause rapid and untraceable death by asphyxiation . Therefore, understanding its toxic effects and developing methods for its detection are crucial in forensic toxicology .

Mecanismo De Acción

Target of Action

Succinylmonocholine iodide, also known as succinylcholine, primarily targets the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

Succinylmonocholine iodide is a depolarizing neuromuscular blocker . It binds to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This interaction results in transient fasciculations followed by skeletal muscle paralysis .

Biochemical Pathways

Succinylmonocholine iodide is metabolized through hydrolysis by cholinesterases, specifically pseudocholinesterase or acylcholine acyl hydrolase, in the plasma and liver . This metabolism yields inactive products, terminating the pharmacological action .

Pharmacokinetics

The onset of succinylmonocholine iodide’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Its rapid onset and offset make it particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation . The plasma pharmacokinetics of succinylmonocholine iodide were investigated in anesthetized patients, with terminal half-lives of 1—3 hours indicating a detection interval of 8–24 hours for succinylmonocholine iodide in plasma .

Result of Action

The primary result of succinylmonocholine iodide’s action is muscle relaxation . By binding to cholinergic receptors and inducing membrane depolarization, it causes muscle paralysis, which is beneficial during surgical procedures, intubation, and mechanical ventilation .

Action Environment

The action of succinylmonocholine iodide can be influenced by various environmental factors. For instance, the presence of an atypical pseudocholinesterase, which hydrolyses succinylmonocholine iodide at greatly reduced rates, can lead to prolonged muscle relaxation and apnoea . This abnormal pseudocholinesterase is genetically determined and varies among different populations .

Propiedades

IUPAC Name |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSYFCOIPGPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5518-77-4 (Parent) | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinylmonocholine iodide | |

CAS RN |

14720-92-4 | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYLMONOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

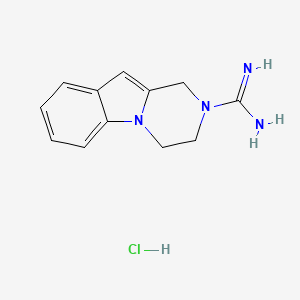

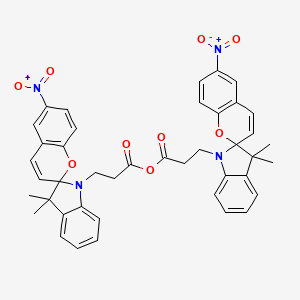

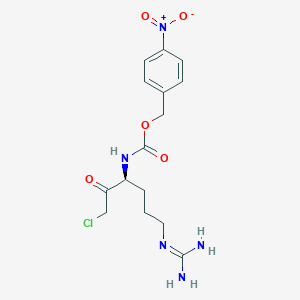

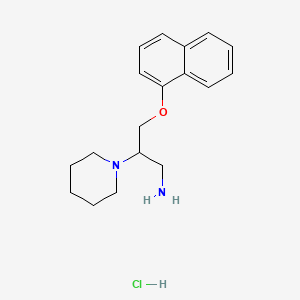

Feasible Synthetic Routes

Q & A

Q1: How does the rate of Succinylmonocholine iodide hydrolysis compare to Succinyldicholine dichloride?

A: Research indicates that Succinylmonocholine iodide is hydrolyzed at a significantly slower rate than Succinyldicholine dichloride in normal human plasma. Specifically, it has been observed to be approximately 8 times slower. This difference in hydrolysis rate is even more pronounced in heat-inactivated plasma, where the hydrolysis of Succinylmonocholine iodide is negligible within a 2-hour observation period. []

Q2: How does the neuromuscular activity of Succinylmonocholine iodide compare to Succinyldicholine dichloride in animal models?

A: Studies in cats have demonstrated that Succinylmonocholine iodide, in doses ranging from 1.0 to 2.5 mg/kg, effectively inhibits neuromuscular transmission in the sciatic-gastrocnemius preparation. [] Further research in various animal models, including mice and rabbits, revealed that the neuromuscular activity of SMC-I, when compared on a molar basis, ranges from 1/24 to 1/62 of the potency observed with SDC-C12. [] This finding suggests that SMC-I exhibits significantly lower potency compared to SDC in inducing neuromuscular blockade.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)

![[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1211971.png)